An In-Depth Technical Guide to Boc-(R)-alpha-(3-phenyl-allyl)-proline: A Chiral Building Block for Advanced Drug Discovery
An In-Depth Technical Guide to Boc-(R)-alpha-(3-phenyl-allyl)-proline: A Chiral Building Block for Advanced Drug Discovery
This guide provides a comprehensive technical overview of Boc-(R)-alpha-(3-phenyl-allyl)-proline, a specialized amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, stereoselective synthesis, and its applications as a strategic building block in medicinal chemistry, with a focus on imparting unique conformational constraints in peptide-based therapeutics.
Introduction: The Significance of α-Substituted Proline Analogs
Proline and its derivatives are unique among the proteinogenic amino acids due to the conformational rigidity conferred by their cyclic pyrrolidine side chain. This inherent structural constraint is a powerful tool in drug design, enabling the stabilization of specific peptide secondary structures such as β-turns and polyproline helices. The introduction of a substituent at the α-carbon of the proline ring, as seen in Boc-(R)-alpha-(3-phenyl-allyl)-proline, further amplifies this conformational control.
The tert-butyloxycarbonyl (Boc) protecting group on the proline nitrogen enhances the molecule's stability and solubility, making it highly compatible with standard solid-phase peptide synthesis (SPPS) protocols. The (R)-configuration at the α-carbon, coupled with the bulky and functionalizable 3-phenyl-allyl (cinnamyl) group, provides a unique stereochemical and structural element for designing novel peptidomimetics and other complex therapeutic agents. This guide will explore the synthesis and utility of this valuable chiral building block.
Chemical Identity and Physicochemical Properties
Boc-(R)-alpha-(3-phenyl-allyl)-proline, also known by its systematic IUPAC name (2R)-1-[(tert-butoxy)carbonyl]-2-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-2-carboxylic acid, is a non-proteinogenic amino acid derivative. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 959572-16-8 | [1] |
| Molecular Formula | C₁₉H₂₅NO₄ | [1][2] |
| Molecular Weight | 331.41 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available. For the similar Boc-alpha-allyl-DL-Pro-OH, the melting point is 72.8 °C. | |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols (predicted). | |
| Optical Rotation | Specific rotation value not available. The (R)-configuration indicates it is optically active. |
Stereoselective Synthesis: A Methodological Deep Dive
The synthesis of α-substituted proline derivatives like Boc-(R)-alpha-(3-phenyl-allyl)-proline requires precise stereochemical control. A common and effective strategy involves the diastereoselective alkylation of a Boc-proline enolate. Below is a detailed, step-by-step protocol based on established methodologies for the synthesis of similar compounds.
Synthesis Workflow
Caption: General workflow for the synthesis of Boc-(R)-alpha-(3-phenyl-allyl)-proline.
Detailed Experimental Protocol
Materials:
-
Boc-(R)-proline methyl ester
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Cinnamyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine to the cooled THF.
-
Slowly add n-butyllithium (n-BuLi) dropwise to the solution while maintaining the temperature at -78 °C. Stir for 30 minutes to form lithium diisopropylamide (LDA).
-
In a separate flask, dissolve Boc-(R)-proline methyl ester in anhydrous THF.
-
Slowly add the solution of Boc-(R)-proline methyl ester to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Dissolve cinnamyl bromide in anhydrous THF.
-
Slowly add the cinnamyl bromide solution to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification of the Ester Intermediate:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Boc-(R)-alpha-(3-phenyl-allyl)-proline methyl ester.
-
-
Ester Hydrolysis:
-
Dissolve the purified ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, Boc-(R)-alpha-(3-phenyl-allyl)-proline.
-
Applications in Medicinal Chemistry and Drug Development
The unique structural features of Boc-(R)-alpha-(3-phenyl-allyl)-proline make it a valuable building block in the design of novel therapeutics.
Induction of Specific Peptide Conformations
The α-substitution in proline significantly influences the conformational preferences of the peptide backbone. The bulky 3-phenyl-allyl group can sterically hinder the cis-amide bond conformation, thereby favoring the trans-conformation. This predictable control over the peptide bond geometry is crucial for designing peptides with specific secondary structures, which is often a prerequisite for high-affinity binding to biological targets.
A Scaffold for Peptidomimetics
The 3-phenyl-allyl side chain offers a site for further chemical modification. The double bond can be subjected to various transformations, such as hydrogenation, epoxidation, or dihydroxylation, to introduce additional functionality and diversity. The phenyl group can also be substituted to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Use in the Synthesis of Bioactive Molecules
While specific examples of the use of Boc-(R)-alpha-(3-phenyl-allyl)-proline in the synthesis of named drug candidates are not yet widely published, its structural motifs are present in various bioactive compounds. Proline derivatives are key components in many approved drugs, and the introduction of α-substituents is a common strategy to enhance their therapeutic profiles.[3]
Characterization and Spectroscopic Analysis
The structural elucidation of Boc-(R)-alpha-(3-phenyl-allyl)-proline and its derivatives relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals include those for the Boc group (a singlet around 1.4 ppm), the pyrrolidine ring protons (multiplets between 1.8 and 3.6 ppm), the allylic protons, the vinylic protons of the cinnamyl group, and the aromatic protons of the phenyl ring. The presence of rotamers due to the hindered rotation around the N-Boc bond may lead to the observation of two sets of signals for some protons.[4][5]
-
¹³C NMR: Characteristic signals are expected for the carbonyls of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, the carbons of the pyrrolidine ring, and the carbons of the 3-phenyl-allyl side chain.[6]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of Boc-protected amino acids. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. A characteristic fragmentation pattern for Boc-protected compounds is the loss of the Boc group or isobutylene.[7][8][9]
Infrared (IR) Spectroscopy
The IR spectrum of Boc-(R)-alpha-(3-phenyl-allyl)-proline is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretches of the carboxylic acid and the urethane carbonyl of the Boc group (in the region of 1650-1750 cm⁻¹), and C-H stretching vibrations.[10]
Conclusion and Future Perspectives
Boc-(R)-alpha-(3-phenyl-allyl)-proline is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique stereochemistry and the presence of the bulky and functionalizable 3-phenyl-allyl group at the α-position of the proline ring provide a powerful tool for the design of conformationally constrained peptides and peptidomimetics. The well-established methods for its synthesis and its compatibility with standard peptide synthesis protocols make it an attractive component for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. As the demand for more sophisticated and effective drugs continues to grow, the importance of specialized building blocks like Boc-(R)-alpha-(3-phenyl-allyl)-proline is set to increase, opening up new avenues for the exploration of chemical space in drug design.
References
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[8] Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-3352. Available at: [Link]
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[4] Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines. (2021). The Journal of Organic Chemistry, 86(14), 9524-9535. Available at: [Link]
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[10] Supporting Information for "A Chiral Metallo-Supramolecular Polymer for Asymmetric Catalysis in Water". (2011). Chemical Communications. Available at: [Link]
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[2] iChemical. Boc-(R)-alpha-(3-phenyl-allyl)-proline, CAS No. 959572-16-8. Available at: [Link]
[12] ResearchGate. (A) Synthesis of Boc-L-proline functionalized PLAs and unblocking of the proline end groups... Available at: [Link]
[13] Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2011). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Nature Protocols, 6(10), 1475-1483. Available at: [Link]
[14] ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. Available at: [Link]
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Scientific Information Database. FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE. Available at: [Link]
[16] N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)−H Insertion. (2023). Angewandte Chemie International Edition, 62(22), e202302325. Available at: [Link]
[6] ResearchGate. =C NMR chemical shifts 6" (tpm, relative to internal TMS) of proline containing dipeptide derivatives measured in methanol. Available at: [Link]
[17] Thamm, P., & Mutter, M. (2006). 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (pp. 1-54). Georg Thieme Verlag.
[18] AAPPTEC. Boc-Amino Acids for Peptide Synthesis Archives. Available at: [Link]
[19] Lorthiois, E., Marek, I., & Normant, J. F. (1997). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Chemical Reviews, 97(7), 2293-2316. Available at: [Link]
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[21] Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. Available at:
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[23] Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. (2021). ACS Chemical Neuroscience, 12(6), 947-957. Available at: [Link]
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